4,6-Dihydroxy-2,3-dimethylbenzoic acid CAS 519-42-6 properties
4,6-Dihydroxy-2,3-dimethylbenzoic acid CAS 519-42-6 properties
An In-depth Technical Guide to 4,6-Dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6)
Authored by Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,6-Dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6), a substituted dihydroxybenzoic acid. The document is structured to provide researchers, scientists, and drug development professionals with in-depth information covering its chemical identity, physicochemical properties, biological significance, and handling protocols. By synthesizing data from established chemical databases and safety documentation, this guide aims to serve as a foundational resource for laboratory applications and further research into its potential therapeutic and synthetic uses.
Chemical Identity and Molecular Structure
4,6-Dihydroxy-2,3-dimethylbenzoic acid is an aromatic carboxylic acid. Its structure features a benzene ring substituted with two hydroxyl groups, two methyl groups, and one carboxylic acid group. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
The compound is also known by synonyms such as 5-Methylorsellinic acid and 2,4-dihydroxy-5,6-dimethylbenzoic acid[1]. It is classified as a dihydroxybenzoic acid and a member of the resorcinols family[1]. Functionally, it is related to o-orsellinic acid[1].
Key Identifiers:
The presence of both hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl oxygens) suggests its potential for forming intermolecular interactions, which influences its solubility and biological activity.
Physicochemical and Spectroscopic Properties
The compound typically presents as a white crystalline solid[2]. Its solubility is limited in water but greater in organic solvents, a characteristic common for substituted aromatic acids[2]. The physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 182.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 182.05790880 Da | PubChem[1] |
| Appearance | White crystalline solid / Powder | CymitQuimica, Sigma-Aldrich[2][3] |
| Melting Point | 161-163 °C | Sigma-Aldrich[3] |
| Topological Polar Surface Area | 77.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Purity | ≥95% | Sigma-Aldrich[3] |
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the two methyl groups, and the acidic protons of the two hydroxyl groups and the carboxylic acid group. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule, including the two methyl carbons, the six aromatic carbons (four substituted, two unsubstituted), and the carboxyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups (typically a broad band around 3300-2500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching, as well as aromatic C=C and C-H vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂), which are characteristic of carboxylic acids and phenolic compounds.
The logical workflow for utilizing these techniques for structural elucidation is illustrated below.
Caption: Workflow for spectroscopic structural elucidation.
Biological Activity and Potential Applications
Biological Context
As a phenolic compound, 4,6-Dihydroxy-2,3-dimethylbenzoic acid possesses potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring, which can act as free radical scavengers[2]. Dihydroxybenzoic acids, as a class, are known to exhibit a range of biological activities. Many phenolic acids isolated from natural sources have demonstrated antimicrobial, antiviral, antioxidant, and antitumor effects[4].
The specific biological role of 4,6-Dihydroxy-2,3-dimethylbenzoic acid is not extensively detailed in the literature, but it is identified as a fungal metabolite[1]. This suggests its involvement in biological pathways within certain fungal species. Related compounds, such as other hydroxybenzoic acid derivatives, have been studied for various effects:
-
Antimicrobial Properties: Esters of 4-hydroxybenzoic acid (parabens) are well-known for their antimicrobial activity against various bacteria and fungi[5].
-
Anti-inflammatory Activity: Some derivatives have been evaluated for anti-inflammatory action comparable to drugs like diclofenac sodium[5].
-
Enzyme Inhibition: Certain dihydroxybenzoic acid derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are targets in cancer therapy[4].
Given its structural similarity to other biologically active phenolic acids, this compound represents a promising scaffold for further investigation in drug discovery.
Applications in Synthesis and Research
The chemical structure of 4,6-Dihydroxy-2,3-dimethylbenzoic acid makes it a valuable intermediate in organic synthesis[2].
-
Esterification and Acylation: The carboxylic acid and hydroxyl groups are reactive sites for esterification and acylation reactions, allowing for the creation of a diverse library of derivatives[2].
-
Precursor for Complex Molecules: It can serve as a building block for more complex molecules, potentially in the synthesis of pharmaceuticals, agrochemicals, or dyes[2]. For example, similar dimethylbenzoic acid structures are used as precursors for synthesizing analogs of diffractaic acid, which have shown potential as inhibitors in colorectal cancer pathways[6].
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 4,6-Dihydroxy-2,3-dimethylbenzoic acid was not found, general methods for producing related substituted benzoic acids can provide a guiding framework. One common approach involves the carboxylation of a corresponding phenol or a substituted benzene ring. For instance, the synthesis of 2,3-dimethylbenzoic acid has been achieved via the carboxylation of o-xylene using carbon dioxide in the presence of a catalyst like aluminum trichloride[7].
A plausible synthetic route could involve the appropriate functionalization of a dimethylphenol precursor. Furthermore, a patent describes the synthesis of the related isomer, 2,4-dihydroxy-3,6-dimethylbenzoic acid, via hydrolysis of 4-O-desmethylbarbaric acid, followed by methyl esterification[8].
General Protocol: Esterification of a Substituted Benzoic Acid
This protocol describes a general method for esterification, a common reaction for this class of compounds, to illustrate its utility as a synthetic intermediate.
Objective: To synthesize the methyl ester of 4,6-Dihydroxy-2,3-dimethylbenzoic acid.
Materials:
-
4,6-Dihydroxy-2,3-dimethylbenzoic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4,6-Dihydroxy-2,3-dimethylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution while stirring.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Collect the organic layer.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure methyl ester.
Caption: General workflow for Fischer esterification.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 4,6-Dihydroxy-2,3-dimethylbenzoic acid. Safety Data Sheets (SDS) from multiple suppliers indicate that it is considered hazardous.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation[9].
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation[9].
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation[9].
Precautionary Measures and First Aid
-
Handling: Use only in a well-ventilated area or outdoors. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and appropriate lab clothing. For large quantities or in case of dust formation, use a NIOSH/MSHA-approved respirator[9][10].
-
First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[11].
-
First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[11].
-
First Aid (Inhalation): IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[11].
-
First Aid (Ingestion): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting[11].
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place. Store locked up[10][11].
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[10][11].
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].
Conclusion
4,6-Dihydroxy-2,3-dimethylbenzoic acid (CAS 519-42-6) is a well-defined chemical compound with potential applications rooted in its identity as a phenolic acid. Its structure provides a versatile platform for synthetic modifications, making it a valuable intermediate for creating novel chemical entities. While its specific biological activities require more in-depth investigation, its classification as a fungal metabolite and its relation to other bioactive dihydroxybenzoic acids suggest a promising area for future research, particularly in the fields of drug discovery and materials science. Adherence to established safety protocols is essential for its handling and use in a research setting.
References
-
PubChem. 4,6-Dihydroxy-2,3-dimethylbenzoic acid | C9H10O4 | CID 71365885. [Link]
-
Global Research Online. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]
-
MDPI. Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. [Link]
- Google Patents.
Sources
- 1. 4,6-Dihydroxy-2,3-dimethylbenzoic acid | C9H10O4 | CID 71365885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 519-42-6: Benzoic acid, 4,6-dihydroxy-2,3-dimethyl- [cymitquimica.com]
- 3. 4,6-dihydroxy-2,3-dimethylbenzoic acid | 519-42-6 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-Dimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
